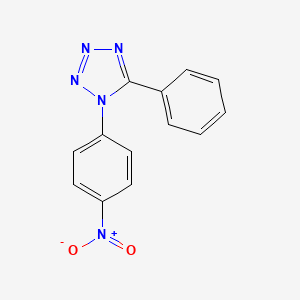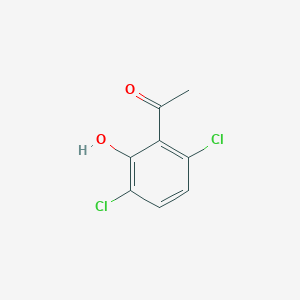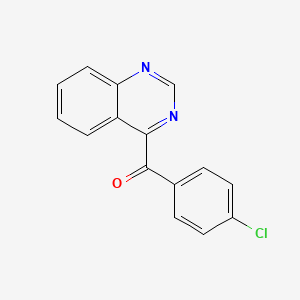
Methanone, (4-chlorophenyl)-4-quinazolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-chlorophenyl)-4-quinazolinyl-, also known as 4-chlorophenyl-4-quinazolinylmethanone, is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a methanone group bonded to a 4-chlorophenyl and a 4-quinazolinyl group. Its unique structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)-4-quinazolinyl- typically involves the reaction of 4-chlorobenzoyl chloride with 4-quinazolinol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+4-quinazolinolpyridine, refluxMethanone, (4-chlorophenyl)-4-quinazolinyl-
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-chlorophenyl)-4-quinazolinyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-chlorophenyl)-4-quinazolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-chlorophenyl)-4-quinazolinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methanone, (4-chlorophenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzophenone: Similar in structure but lacks the quinazolinyl group.
4-Chloro-4’-hydroxybenzophenone: Contains a hydroxyl group instead of a quinazolinyl group.
4-Chlorophenyl-4-quinazolinylmethanol: A reduced form of Methanone, (4-chlorophenyl)-4-quinazolinyl-.
Uniqueness
Methanone, (4-chlorophenyl)-4-quinazolinyl- is unique due to the presence of both the 4-chlorophenyl and 4-quinazolinyl groups, which impart specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
55276-59-0 |
|---|---|
Molekularformel |
C15H9ClN2O |
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
(4-chlorophenyl)-quinazolin-4-ylmethanone |
InChI |
InChI=1S/C15H9ClN2O/c16-11-7-5-10(6-8-11)15(19)14-12-3-1-2-4-13(12)17-9-18-14/h1-9H |
InChI-Schlüssel |
JTAYRFYLCGTNNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


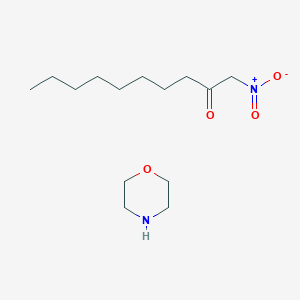
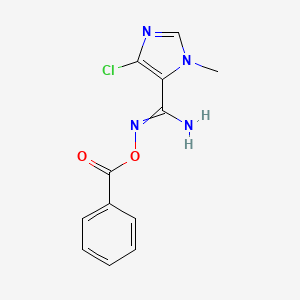
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
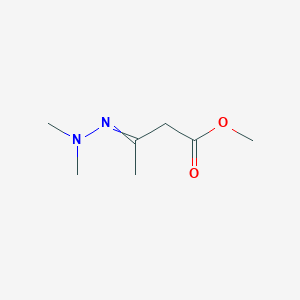

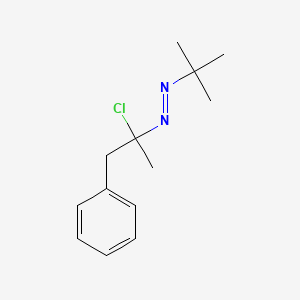

![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
